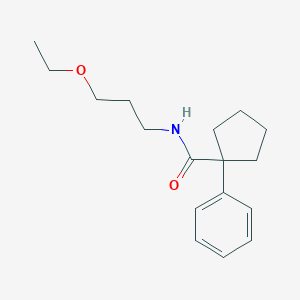![molecular formula C19H22O3 B4750029 1-{4-[(4-butoxyphenoxy)methyl]phenyl}ethanone](/img/structure/B4750029.png)
1-{4-[(4-butoxyphenoxy)methyl]phenyl}ethanone
Vue d'ensemble
Description
1-{4-[(4-butoxyphenoxy)methyl]phenyl}ethanone, commonly known as Buphenyl, is a synthetic compound that has been used in scientific research for various purposes. Buphenyl is a ketone that belongs to the class of organic compounds known as benzylphenylketones.
Mécanisme D'action
The mechanism of action of Buphenyl is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. PPARs play a key role in regulating lipid and glucose metabolism, and their activation has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
Buphenyl has been shown to have a range of biochemical and physiological effects, including the regulation of lipid and glucose metabolism, the reduction of oxidative stress and inflammation, and the modulation of immune function. Buphenyl has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Buphenyl for lab experiments include its high purity, stability, and ease of synthesis. However, Buphenyl can be expensive and may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the use of Buphenyl in scientific research. One area of interest is the investigation of its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity. Another area of interest is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, Buphenyl could be further investigated as a probe for studying protein-ligand interactions and as a ligand in metal catalysis.
Applications De Recherche Scientifique
Buphenyl has been used in scientific research for various purposes, including as a reagent in organic synthesis, as a ligand in metal catalysis, and as a probe for studying protein-ligand interactions. Buphenyl has also been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Propriétés
IUPAC Name |
1-[4-[(4-butoxyphenoxy)methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-3-4-13-21-18-9-11-19(12-10-18)22-14-16-5-7-17(8-6-16)15(2)20/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUNBNBSGCJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Butoxyphenoxy)methyl]phenyl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4749951.png)
![4-allyl-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4749958.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749959.png)
![4-sec-butyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4749962.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4749966.png)
![N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4749971.png)
![3-({[(4-allyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4749977.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4749983.png)
![4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B4750000.png)
![N'-{2-[(4-bromobenzyl)oxy]-5-chlorobenzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4750008.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4750016.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B4750038.png)

![N-(5-bromo-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4750049.png)